

Application Notes: CPT-157633 Cell-Based Assay Protocol

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Compound of Interest

Compound Name: CPT-157633

Cat. No.: B8144457

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Introduction

CPT-157633 is a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1] Dysregulation of PTP1B activity is implicated in type 2 diabetes, obesity, and certain cancers, making it a significant therapeutic target. These application notes provide a detailed protocol for a cell-based assay to evaluate the efficacy of **CPT-157633** and other potential PTP1B inhibitors. The described assay measures the phosphorylation status of a key PTP1B substrate, the insulin receptor, in a cellular context.

Principle

This assay quantifies the ability of **CPT-157633** to inhibit PTP1B activity within a cellular environment. The protocol utilizes a whole-cell, plate-based immunoassay to measure the phosphorylation of the insulin receptor β -subunit (IR β) at tyrosine 1158 (p-IR β Tyr1158), a direct substrate of PTP1B. Inhibition of PTP1B by **CPT-157633** is expected to result in a dose-dependent increase in the levels of p-IR β upon stimulation with insulin.

Data Presentation

Table 1: Biochemical Profile of **CPT-157633**

| Parameter | Value | Reference |
|--------------------------|---|-----------|
| Target | Protein Tyrosine Phosphatase 1B (PTP1B) | [1] |
| Chemical Class | Difluoro-phosphonomethyl phenylalanine derivative | [2] |
| Mechanism of Action | Reversible, active site-directed inhibitor | [1] |
| Inhibitory Constant (Ki) | 45 nM | [1] |

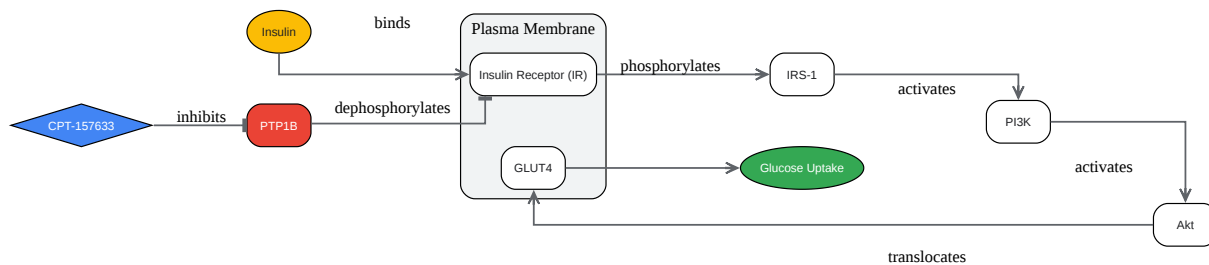
Table 2: Example IC50 Values for PTP1B Inhibitors (for reference)

| Compound | In Vitro IC50 (PTP1B) | Reference |
|----------------------|------------------------|-----------|
| Suramin | 5.5 μ M (Ki) | [3] |
| Sodium Orthovanadate | 19.3 \pm 1.1 μ M | [4] |
| Salvianolic acid B | 23.35 μ M | [5] |
| Phosphoeleganin | 0.7 \pm 0.1 μ M | [6] |

Signaling Pathway and Experimental Workflow

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in the negative regulation of the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate (IRS-1), thereby attenuating the signaling pathway that leads to glucose uptake and other metabolic effects.

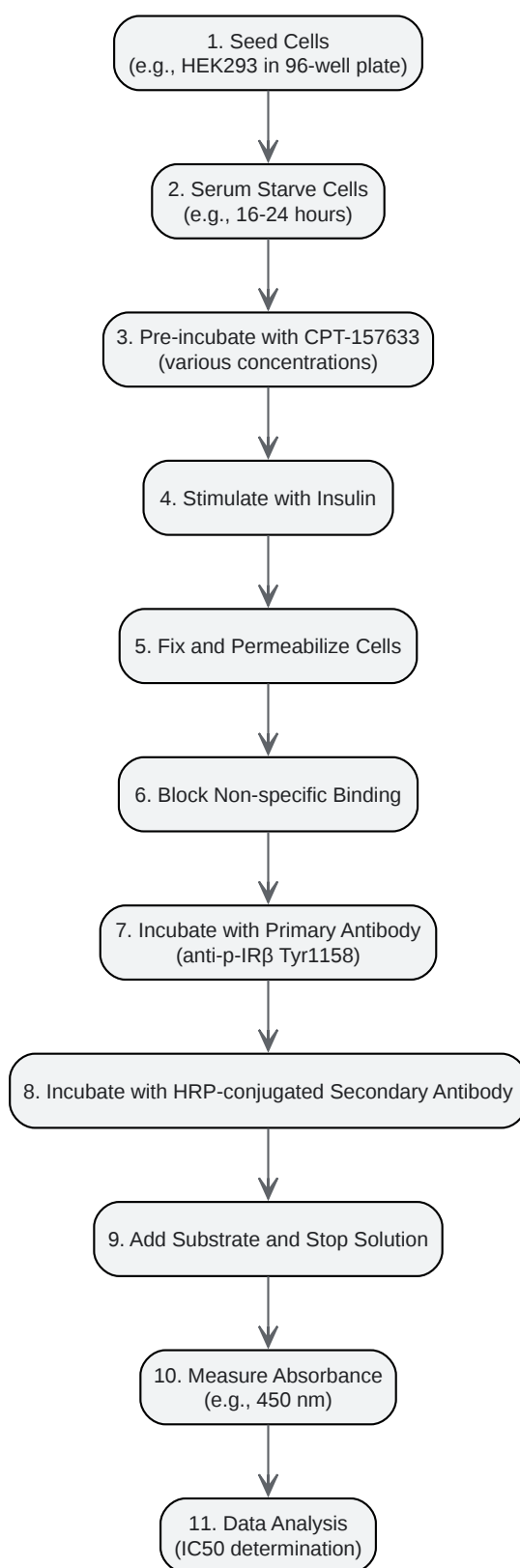


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Caption: PTP1B's role in insulin signaling and its inhibition by **CPT-157633**.

Experimental Workflow

The diagram below outlines the major steps of the cell-based assay protocol for evaluating **CPT-157633**.



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Caption: Workflow for the **CPT-157633** cell-based ELISA.

Experimental Protocols

Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell lines expressing the insulin receptor.
- Compound: **CPT-157633** (prepare a stock solution in DMSO).
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Serum-Free Medium: DMEM with 1% Penicillin-Streptomycin.
- Reagents for Assay:
 - Recombinant Human Insulin
 - Phosphate-Buffered Saline (PBS)
 - Fixing Solution (e.g., 4% paraformaldehyde in PBS)
 - Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
 - Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
 - Primary Antibody: Rabbit anti-phospho-IR β (Tyr1158) antibody
 - Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
 - Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
 - Stop Solution (e.g., 1 M H₂SO₄)
- Equipment:
 - 96-well clear, flat-bottom cell culture plates
 - Microplate reader capable of measuring absorbance at 450 nm

- Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Cell-Based ELISA Protocol

- Cell Seeding: a. Culture HEK293 cells to approximately 80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed 5×10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Serum Starvation: a. After 24 hours, aspirate the culture medium. b. Wash the cells once with 100 µL of PBS. c. Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.
- Compound Treatment: a. Prepare serial dilutions of **CPT-157633** in serum-free medium. A final concentration range of 1 nM to 100 µM is recommended for initial experiments. Include a vehicle control (DMSO). b. Aspirate the serum-free medium from the wells. c. Add 90 µL of the diluted **CPT-157633** or vehicle control to the appropriate wells. d. Pre-incubate the plate for 1-2 hours at 37°C.
- Insulin Stimulation: a. Prepare a 10X stock of insulin in serum-free medium (e.g., 1 µM for a final concentration of 100 nM). b. Add 10 µL of the 10X insulin stock to each well (except for unstimulated controls). c. Incubate for 10-15 minutes at 37°C.
- Cell Fixation and Permeabilization: a. Aspirate the medium and wash the cells twice with 150 µL of cold PBS. b. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature. c. Aspirate the Fixing Solution and wash the cells three times with 150 µL of PBS. d. Add 100 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature. e. Aspirate the Permeabilization Buffer and wash the cells three times with 150 µL of PBS.
- Immunodetection: a. Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. b. Aspirate the Blocking Buffer. c. Add 50 µL of the primary antibody (anti-p-IRβ Tyr1158), diluted in Blocking Buffer, to each well. Incubate overnight at 4°C. d. Aspirate the primary antibody solution and wash the cells four times with 150 µL of Wash Buffer (e.g., 0.05% Tween-20 in PBS). e. Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

in the dark. f. Aspirate the secondary antibody solution and wash the cells five times with 150 μ L of Wash Buffer.

- Signal Development and Measurement: a. Add 100 μ L of TMB Substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a blue color develops. b. Stop the reaction by adding 50 μ L of Stop Solution to each well. The color will change to yellow. c. Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis

- Subtract the average absorbance of the blank wells (no cells) from all other readings.
- The percentage of PTP1B inhibition can be calculated using the following formula:
- Plot the percentage of inhibition against the logarithm of the **CPT-157633** concentration.
- Determine the IC₅₀ value by performing a non-linear regression analysis using a sigmoidal dose-response (variable slope) equation.

Conclusion

This application note provides a comprehensive, cell-based protocol for the functional characterization of the PTP1B inhibitor, **CPT-157633**. The described assay is a robust method for determining the cellular potency of PTP1B inhibitors and can be adapted for high-throughput screening of compound libraries. The provided diagrams and detailed methodology are intended to facilitate the implementation of this assay in a research or drug discovery setting.

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